Trenizine

Übersicht

Beschreibung

TRENIZIN: ist eine Verbindung, die zur Klasse der Triazine gehört, einer Gruppe von stickstoffhaltigen Heterocyclen. Triazine weisen eine planare, sechsgliedrige, benzolähnliche Ringstruktur auf, wobei jedoch drei Kohlenstoffatome durch Stickstoffatome ersetzt sind. Die häufigste Form von Triazin ist 1,3,5-Triazin, das in verschiedenen chemischen Anwendungen weit verbreitet ist .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 1,3,5-Triazine, einschließlich TRENIZIN, werden typischerweise durch Trimerisierung von Nitril- und Cyanidverbindungen synthetisiert. Dieser Prozess beinhaltet die Vereinigung von drei Molekülen eines Nitrils oder Cyanids unter bestimmten Bedingungen zur Bildung des Triazinrings . Ein weiteres Verfahren beinhaltet die thermische Umlagerung von 2-Azidocyclopropenen zur Bildung von 1,2,3-Triazinen .

Industrielle Produktionsmethoden: In industriellen Umgebungen werden Triazine oft unter Verwendung von mikrowellen-gestützten, Festphasen-, metallbasierten, [4+2]-Cycloadditions- und mehrkomponentigen Eintopfverfahren hergestellt. Diese Methoden ermöglichen die effiziente und großtechnische Produktion von Triazinen mit verschiedenen Substituenten .

Analyse Chemischer Reaktionen

Reaktionstypen: TRENIZIN unterliegt einer Vielzahl chemischer Reaktionen, darunter elektrophile Addition, Kupplung, nucleophile Substitution und intramolekulare Cyclisierung . Obwohl sie aromatisch sind, haben Triazine im Vergleich zu Benzol eine geringere Resonanzenergie, was die elektrophile aromatische Substitution erschwert, aber die nucleophile aromatische Substitution erleichtert .

Häufige Reagenzien und Bedingungen:

Elektrophile Addition: Typischerweise beinhalten Reagenzien wie Halogene oder Säuren.

Kupplungsreaktionen: Oft werden Palladium- oder Kupferkatalysatoren verwendet.

Nucleophile Substitution: Häufig sind Nucleophile wie Amine oder Alkohole beteiligt.

Intramolekulare Cyclisierung: Erfordert spezifische Bedingungen, um den Ringschluss zu fördern.

Hauptprodukte: Die Reaktionen von TRENIZIN können zu einer Vielzahl von Produkten führen, darunter substituierte Triazine, die bei der Synthese von Farbstoffen, Harzen und Pharmazeutika nützlich sind .

Wissenschaftliche Forschungsanwendungen

Chemie: TRENIZIN und seine Derivate werden als Bausteine in der organischen Synthese verwendet, insbesondere bei der Herstellung komplexer heterocyclischer Verbindungen .

Biologie und Medizin: Triazine, einschließlich TRENIZIN, wurden als Antifungalmittel, Antikrebsmittel, Antivirale, Antitumormittel, Kardiotonika, Anti-HIV-Mittel, Analgetika und Antiprotozoenmittel identifiziert . Diese Eigenschaften machen sie wertvoll bei der Entwicklung neuer Therapeutika.

Industrie: Im industriellen Bereich werden Triazine zur Herstellung von Harzen, Farbstoffen und als nicht regenerierbare Sulfidentfernungsmittel in der Öl- und Gasindustrie eingesetzt .

Wirkmechanismus

Der Wirkmechanismus von TRENIZIN beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Es ist bekannt, dass Triazine mit Enzymen und Rezeptoren interagieren, was zu verschiedenen biologischen Effekten führt. So hemmen zum Beispiel einige Triazine die Aktivität von Enzymen, die an der DNA-Replikation beteiligt sind, was sie zu wirksamen Antikrebsmitteln macht .

Wirkmechanismus

The mechanism of action of TRENIZINE involves its interaction with specific molecular targets and pathways. Triazines are known to interact with enzymes and receptors, leading to various biological effects. For example, some triazines inhibit the activity of enzymes involved in DNA replication, making them effective anticancer agents .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Cyanurchlorid: Ein Triazin mit drei Chlorsubstituenten, das bei der Synthese von reaktiven Farbstoffen verwendet wird.

Einzigartigkeit: TRENIZIN ist aufgrund seiner spezifischen Substituenten und der daraus resultierenden elektronischen Eigenschaften einzigartig, die es für eine Vielzahl von Anwendungen in der Chemie, Biologie und Industrie geeignet machen .

Biologische Aktivität

Trenizine, a compound belonging to the triazine family, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an in-depth exploration of this compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

This compound exhibits its biological effects primarily through interactions with various molecular targets. As a triazine derivative, it is known to inhibit enzymes involved in critical biological processes. For instance, some studies have shown that triazines can inhibit DNA replication enzymes, positioning them as potential anticancer agents. The specific molecular pathways influenced by this compound are still under investigation, but its structural properties suggest significant interactions with enzymes and receptors that modulate cellular functions.

Anticancer Activity

Recent research has highlighted the anticancer properties of this compound and its derivatives. For example, a study on related triazine compounds demonstrated their ability to inhibit cancer cell proliferation in various types of human cancer cell lines. The findings indicated that these compounds could effectively induce apoptosis in tumor cells, making them candidates for further development as anticancer therapeutics .

Antimicrobial Properties

This compound has also shown promising antimicrobial activity. A comparative study evaluated the minimum inhibitory concentration (MIC) of this compound against several bacterial strains. The results indicated that this compound exhibited significant antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and fungal pathogens . This broad-spectrum antimicrobial activity suggests potential applications in treating infections.

Comparative Analysis with Similar Compounds

To better understand this compound's unique properties, it is beneficial to compare it with other triazine derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Triazine with specific substituents | Anticancer, antimicrobial |

| Melamine | Triazine with three amino groups | Used in resins; limited biological activity |

| Cyanuric Chloride | Triazine with three chlorine substituents | Reactive dye synthesis; minimal biological activity |

This compound's unique substituents confer distinct electronic properties that enhance its biological activity compared to other triazines like Melamine and Cyanuric Chloride.

Case Study 1: Anticancer Efficacy

In a recent case study involving the evaluation of this compound's anticancer efficacy, researchers tested its effects on human colorectal carcinoma cells (HCT-116) and breast cancer cells (MCF-7). The study reported a significant reduction in cell viability at low concentrations of this compound, indicating its potential as a therapeutic agent against these cancers .

Case Study 2: Antimicrobial Assessment

Another study focused on the antimicrobial properties of this compound by testing it against common pathogens. The results showed that this compound had an MIC value of 15.45 µg/mL against S. aureus and 8.61 µg/mL against Penicillium notatum, demonstrating its effectiveness as an antimicrobial agent .

Eigenschaften

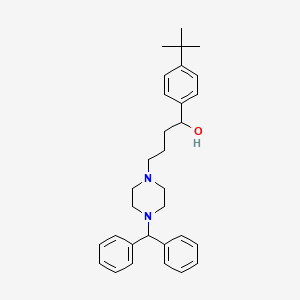

IUPAC Name |

4-(4-benzhydrylpiperazin-1-yl)-1-(4-tert-butylphenyl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40N2O/c1-31(2,3)28-18-16-25(17-19-28)29(34)15-10-20-32-21-23-33(24-22-32)30(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29-30,34H,10,15,20-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWPQKGBKYLNRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60868648 | |

| Record name | 1-(4-tert-Butylphenyl)-4-[4-(diphenylmethyl)piperazin-1-yl]butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82190-93-0 | |

| Record name | Trenizine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082190930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRENIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WPQ720NCK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.